molecular formula C28H36N6O9 B14414335 L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine CAS No. 83646-35-9

L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine

Cat. No.: B14414335
CAS No.: 83646-35-9
M. Wt: 600.6 g/mol
InChI Key: OSMNNOLWZDBJSM-VABKMULXSA-N
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Description

L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine is a synthetic pentapeptide composed of the amino acids L-tyrosine, glycine, glycine, 4-nitro-L-phenylalanine, and L-leucine. This compound is a derivative of enkephalins, which are endogenous opioid peptides with significant biological activity, particularly in pain modulation and analgesia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine involves the stepwise assembly of the peptide chain using standard peptide synthesis techniques. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid resin support. The amino acids are sequentially added to the growing peptide chain using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). Protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) are used to protect the amino groups during the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine involves its interaction with opioid receptors in the nervous system. It binds to these receptors, mimicking the action of endogenous enkephalins, leading to analgesic effects. The molecular targets include the mu, delta, and kappa opioid receptors, which are involved in pain modulation and relief .

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucine (Leu-enkephalin): A naturally occurring enkephalin with similar structure but without the nitro group.

    L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionine (Met-enkephalin): Another enkephalin with methionine instead of leucine

Uniqueness

L-Tyrosylglycylglycyl-4-nitro-L-phenylalanyl-L-leucine is unique due to the presence of the 4-nitro group on the phenylalanine residue, which can alter its chemical reactivity and biological activity compared to other enkephalins. This modification can potentially enhance its analgesic properties or provide new avenues for therapeutic applications .

Properties

CAS No.

83646-35-9

Molecular Formula

C28H36N6O9

Molecular Weight

600.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C28H36N6O9/c1-16(2)11-23(28(40)41)33-27(39)22(13-18-3-7-19(8-4-18)34(42)43)32-25(37)15-30-24(36)14-31-26(38)21(29)12-17-5-9-20(35)10-6-17/h3-10,16,21-23,35H,11-15,29H2,1-2H3,(H,30,36)(H,31,38)(H,32,37)(H,33,39)(H,40,41)/t21-,22-,23-/m0/s1

InChI Key

OSMNNOLWZDBJSM-VABKMULXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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